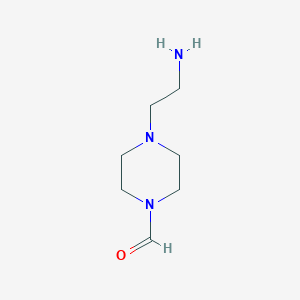
4-(2-Aminoethyl)piperazine-1-carbaldehyde
Numéro de catalogue B160067
Key on ui cas rn:
133093-79-5
Poids moléculaire: 157.21 g/mol
Clé InChI: JLEHUCNAWHLRON-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US05068264
Procedure details


Corresponding to Example 1, 774.3 g (6.00 mol) of N-2-aminoethylpiperazine in 300 ml of methanol were reacted with 120.0 g (2.00 mol) of methyl formate and 151.6 g (48% of theory) of N-2-aminoethyl-N'-formylpiperazine were obtained at 0.1 mm Hg between 115 and 120° C. in the form of a yellowish liquid



Yield
48%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1.[CH:10](OC)=[O:11]>CO>[NH2:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][N:7]([CH:10]=[O:11])[CH2:6][CH2:5]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
774.3 g
|
|
Type
|
reactant
|
|
Smiles
|
NCCN1CCNCC1
|
Step Two
|
Name
|
|
|
Quantity
|
120 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)OC
|
Step Three
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCCN1CCN(CC1)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 151.6 g | |
| YIELD: PERCENTYIELD | 48% | |
| YIELD: CALCULATEDPERCENTYIELD | 48.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
